(2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide
Description
(2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide is a synthetic organic compound that features a furan ring, an isoquinoline derivative, and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(4-1-11-6-8-21-10-11)18-13-3-2-12-5-7-17-16(20)14(12)9-13/h1-4,6,8-10H,5,7H2,(H,17,20)(H,18,19)/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRFVEWYWDHKJR-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through Pictet-Spengler condensation of an appropriate amine with an aldehyde.
Acrylamide Formation: The acrylamide moiety can be introduced via a reaction between an acrylate ester and an amine.
Coupling Reaction: The final step involves coupling the furan ring with the acrylamide-isoquinoline intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The tetrahydroisoquinoline moiety is known for its bioactivity, and derivatives of this structure have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The furan ring in the compound contributes to its antimicrobial activity. Research indicates that furan derivatives can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The incorporation of tetrahydroisoquinoline enhances this effect, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Studies suggest that compounds featuring tetrahydroisoquinoline structures may possess neuroprotective properties. They have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide typically involves multi-step reactions that include the formation of the furan ring and the tetrahydroisoquinoline structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structural integrity of the synthesized compound.
| Synthesis Method | Details |
|---|---|
| Reagents Used | Furan derivatives, tetrahydroisoquinoline precursors |
| Characterization Techniques | NMR, IR, Mass Spectrometry |
| Yield | Typically ranges from 50% to 70% depending on reaction conditions |
Organic Electronics
The unique electronic properties of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research into polymer composites suggests that adding small amounts of such compounds can significantly improve material performance under various conditions .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide would depend on its specific biological target. Generally, the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The furan and isoquinoline rings may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide: Similar structure but with a propionamide moiety.
(E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide: Similar structure but with a butyramide moiety.
Uniqueness
The unique combination of the furan ring, isoquinoline derivative, and acrylamide moiety in (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of furan derivatives with tetrahydroisoquinoline precursors. For instance, a common method includes coupling reactions facilitated by various catalysts such as copper(I) iodide and HATU (1-Hydroxybenzotriazole active ester) to form the desired amide linkages . The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, compounds containing furan and isoquinoline moieties have shown effectiveness against breast cancer cells by inducing apoptosis and preventing cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have exhibited potent activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial growth .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. Research suggests that these compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies have shown that related compounds can enhance neuronal survival under stress conditions .
The biological activity of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Activity : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.
Study 1: Anticancer Activity
A study conducted on a series of tetrahydroisoquinoline derivatives found that modifications at the furan position significantly enhanced cytotoxicity against human breast cancer cell lines (MCF-7). The study reported IC50 values in the low micromolar range, demonstrating substantial potency .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various furan-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents .
Q & A
Basic Research Questions
Synthesis Optimization and Yield Improvement Q: What methodologies are recommended to optimize the synthesis of (2E)-3-(furan-3-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)prop-2-enamide for improved yield and purity? A: Key parameters include:
- Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use HOBt/EDCI for coupling reactions to reduce racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity and crystallinity .
Structural Characterization Techniques Q: What analytical methods are most effective for confirming the structural identity of this compound? A:
- NMR spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and stereochemistry (e.g., E-configuration of the enamide group) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (±2 ppm accuracy) .
Reaction Pathway Optimization Q: How can reaction pathways be tailored to avoid byproducts during synthesis? A:
- Stepwise coupling : Isolate intermediates (e.g., activated ester of the furan-3-ylprop-2-enoic acid) before amide bond formation .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the tetrahydroisoquinoline moiety .
- Byproduct monitoring : Use TLC with iodine staining to detect unwanted intermediates early .
Advanced Research Questions
Resolving Spectral Data Contradictions Q: How should researchers address discrepancies in NMR or mass spectrometry data? A:
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals and confirm heteronuclear correlations .
- Isotopic labeling : Synthesize deuterated analogs to distinguish solvent peaks from compound signals .
- Cross-validation : Compare experimental HRMS data with computational predictions (e.g., ChemDraw simulations) .
Mechanistic Studies on Biological Targets Q: How can researchers investigate the interaction mechanisms between this compound and its biological targets? A:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (association/dissociation rates) and affinity (KD values) .
- Molecular docking : Use AutoDock Vina to predict binding conformations; validate with site-directed mutagenesis of target proteins .
- Cellular assays : Dose-response curves (IC50 determination) correlate binding data with functional activity (e.g., enzyme inhibition) .
Stability Under Physiological Conditions Q: What protocols assess the compound’s stability in biological matrices? A:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 24 hours); quantify intact compound using LC-MS/MS .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
Addressing Bioactivity Inconsistencies Q: How can contradictory results in biological activity studies be resolved? A:
- Batch variability : Re-synthesize compound and confirm purity (>98%) via HPLC .
- Assay conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding artifacts) .
- Metabolite screening : Use LC-QTOF-MS to identify active metabolites that may contribute to observed effects .
Stereochemical Impact on Bioactivity Q: What methods determine the stereochemical influence on pharmacological activity? A:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Enantioselective synthesis : Prepare pure E-isomer using Evans auxiliaries or asymmetric catalysis .
- Circular dichroism (CD) : Compare CD spectra of isomers to correlate configuration with activity .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d6 | Confirm enamide E-configuration and aromatic proton integration |
| HRMS-ESI | Positive ion mode, m/z 327.3743 | Verify molecular formula (C19H21NO4) |
| HPLC | C18 column, 70:30 acetonitrile/water | Assess purity (>95%) |
Table 2: Recommended Reaction Conditions for Synthesis
| Step | Conditions | Yield Optimization |
|---|---|---|
| Amide coupling | HOBt/EDCI, DMF, 25°C, 12h | 75–80% yield |
| Purification | Ethyl acetate/hexane (3:7) gradient | Purity >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
